molecular formula C20H16ClFN2O3 B12198417 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B12198417
M. Wt: 386.8 g/mol
InChI Key: KEIVZUUKCZYFTK-UHFFFAOYSA-N
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Description

6-[5-(2-Chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a synthetic coumarin-pyrazoline hybrid compound. Its structure comprises a coumarin core (a benzopyrone derivative) substituted with a 4,5-dihydropyrazole ring at the 6-position. The pyrazoline ring is further functionalized with a 2-chloro-6-fluorophenyl group, while the coumarin moiety bears hydroxy and methyl substituents at positions 5, 4, and 5.

The electron-withdrawing chloro and fluoro substituents on the phenyl ring may enhance metabolic stability and binding affinity to biological targets compared to methoxy or hydroxy analogs.

Properties

Molecular Formula

C20H16ClFN2O3

Molecular Weight

386.8 g/mol

IUPAC Name

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C20H16ClFN2O3/c1-9-6-15-18(10(2)7-16(25)27-15)20(26)17(9)13-8-14(24-23-13)19-11(21)4-3-5-12(19)22/h3-7,14,24,26H,8H2,1-2H3

InChI Key

KEIVZUUKCZYFTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=C(C=CC=C4Cl)F)O

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Dioxane outperforms ethanol due to higher boiling points and better solubility of intermediates (Table 1). Reflux at 80°C ensures complete conversion without side products.

Stoichiometric Adjustments

A 1:5 molar ratio of intermediate to hydrazine maximizes yield by driving the equilibrium toward product formation. Excess hydrazine mitigates steric effects from the 2-chloro-6-fluorophenyl group.

Catalytic Additives

Piperidine (10 mol%) in the Claisen-Schmidt step accelerates enolate formation, reducing reaction time by 30%.

Characterization and Analytical Data

Final Compound : 6-[5-(2-Chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

  • Melting Point : 220–223°C (decomp.).

  • HRMS (ESI) : m/z 469.0924 [M+H]⁺ (calc. 469.0928).

  • XRD Analysis : Monoclinic crystal system, space group P2₁/c .

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Biological Studies: Used as a probe to study the interaction of chromenone derivatives with biological macromolecules.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves:

    Molecular Targets: It targets specific enzymes such as cyclooxygenase and kinases involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of the cyclooxygenase pathway reduces the production of pro-inflammatory prostaglandins. Inhibition of kinase pathways can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-6-fluoro substituents are electron-withdrawing, which may increase binding affinity to hydrophobic enzyme pockets compared to the methoxy groups in Compounds 33 and 32. This could enhance anticancer potency by stabilizing interactions with residues like histidine or lysine .

Steric Effects : The 2-chloro-6-fluoro substitution avoids steric clashes seen in para-substituted analogs (e.g., Compound 34), possibly improving target engagement.

Biological Activity

The compound 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

PropertyValue
Molecular Formula C19H18ClF1N3O3
Molecular Weight 373.81 g/mol
IUPAC Name 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Anticancer Properties

Recent studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, a study highlighted the efficacy of related pyrazole derivatives against various cancer cell lines, demonstrating their potential as chemotherapeutic agents. The compound has shown promising results in inhibiting cancer cell proliferation.

Mechanisms of Action:

  • Apoptosis Induction: The compound may induce apoptosis in cancer cells through the regulation of apoptotic proteins and caspase activation.
  • Cell Cycle Arrest: It has been reported to cause cell cycle arrest at specific phases, preventing cancer cell division.
  • Inhibition of Anti-apoptotic Proteins: Similar compounds have been shown to downregulate anti-apoptotic proteins, enhancing the apoptotic pathway.

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxicity against several cancer cell lines including:

  • Colorectal Carcinoma (HCT116)
    • IC50 values indicate significant potency (e.g., IC50 = 6.76 µg/mL).
Cell LineIC50 Value (µg/mL)Reference Compound IC50 (µg/mL)
HCT1166.765-Fluorouracil: 77.15
A549 (Lung)193.93371.36

Case Studies

  • Case Study on Colorectal Cancer:
    • A recent study found that the compound significantly inhibited the growth of HCT116 cells compared to standard treatments, suggesting its potential as a novel therapeutic agent.
  • Molecular Docking Studies:
    • Molecular docking studies have shown favorable interactions with key proteins involved in cancer progression, indicating a mechanism of action that could lead to further therapeutic applications.

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